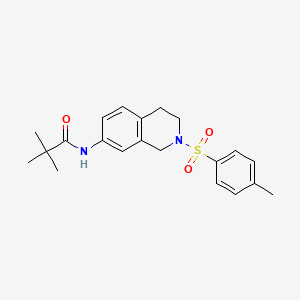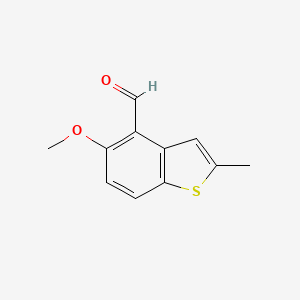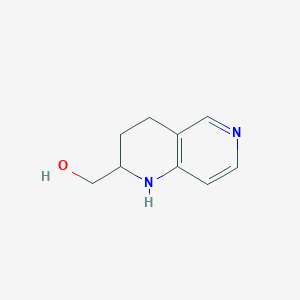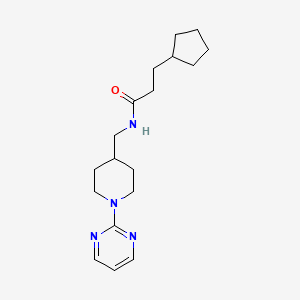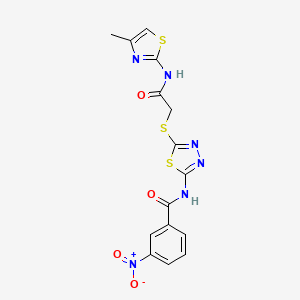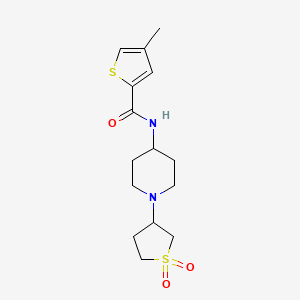
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O6S3 and its molecular weight is 482.58. The purity is usually 95%.
BenchChem offers high-quality 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Inhibition and Therapeutic Potential
Kynurenine Pathway Inhibition
Research has shown that benzenesulfonamide derivatives can act as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation, which plays a significant role in various physiological and pathological processes, including neurodegenerative diseases and immune response modulation. Compounds studied have shown potential to increase kynurenic acid in the brain, offering insights into neuroprotective strategies (Röver et al., 1997).
Photodynamic Therapy for Cancer
A novel zinc phthalocyanine derivative substituted with a benzenesulfonamide group showed high singlet oxygen quantum yield, essential for Type II photodynamic therapy mechanisms. This suggests its potential as a Type II photosensitizer for treating cancer, highlighting the importance of benzenesulfonamide derivatives in developing new therapeutic agents for cancer treatment (Pişkin et al., 2020).
Carbonic Anhydrase Inhibition
Some benzenesulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA), an enzyme involved in critical physiological functions, including CO2 transport, acid-base balance, and biosynthetic reactions. These inhibitors have potential applications in treating glaucoma, edema, epilepsy, and certain types of cancer by modulating the activity of CA isozymes (Casini et al., 2002).
Anticancer and Antimicrobial Activity
Anticancer Properties
Research into benzenesulfonamide derivatives has also identified compounds with promising anticancer activities. These compounds exhibit cytotoxicity against various cancer cell lines, suggesting their potential development into therapeutic agents targeting specific cancer types (Gul et al., 2016).
Antimicrobial Effects
Benzenesulfonamide derivatives have been evaluated for their antimicrobial activities against a range of bacteria and fungi. This broad-spectrum antimicrobial activity indicates the potential for developing new antimicrobial agents from benzenesulfonamide derivatives to address various infectious diseases (Sarvaiya et al., 2019).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S3/c23-20(18-4-3-12-28-18)19-10-7-16(29-19)14-21-31(26,27)17-8-5-15(6-9-17)22-11-1-2-13-30(22,24)25/h3-10,12,20-21,23H,1-2,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMYBDBZAFDODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(S3)C(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide](/img/structure/B2467827.png)
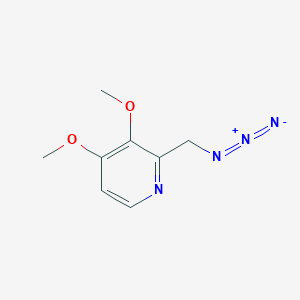
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2467831.png)
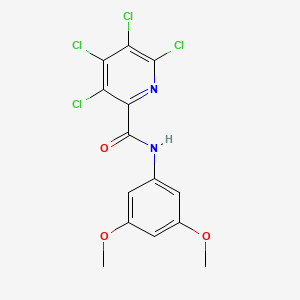
![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)
![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)
